molecular formula C13H21NO2 B1396834 cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate CAS No. 474925-37-6

cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate

Cat. No. B1396834
M. Wt: 223.31 g/mol
InChI Key: BQRMVHVRBBRSOH-PHIMTYICSA-N
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Description

Cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate, or TBIC, is a synthetic compound that has been studied for its potential applications in various scientific fields. TBIC has been studied for its ability to act as an enzyme inhibitor, a synthetic intermediate, and a potential therapeutic agent.

Scientific Research Applications

Synthesis Methods

  • Stereoselective Syntheses : The compound and its derivatives have been synthesized through reactions with L-selectride, followed by the Mitsunobu reaction and alkaline hydrolysis, providing insights into stereoselective synthesis methods (Boev et al., 2015).

  • Intramolecular Diels-Alder Reaction : The compound has been synthesized via thermolysis of N2-acylamidines derived from α,β,γ,δ-unsaturated carboxylic acids, showing the effectiveness of intramolecular Diels-Alder reactions in its synthesis (Widmer et al., 1978).

  • Conformational Studies : Studies on the conformation of related compounds like tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates offer insights into the structural aspects of similar molecules (Chmielewski et al., 1982).

  • ACE Inhibitors Research : Research into perindopril, a drug structurally related to this compound, provides insights into the stereochemistry-activity relationships of ACE inhibitors, which could be relevant for similar compounds (Bouchet et al., 1992).

  • Photocyclodimer Synthesis : The compound's photocyclodimer, a structurally related molecule, has been synthesized and its X-ray structure determined, offering insights into its constitution and configuration (Kopf et al., 1998).

  • Synthesis of cis-2-Fluorocyclopropane-1-Carboxylic Acid : A method involving the compound's derivatives for preparing cis-2-fluorocyclopropane-1-carboxylic acid, showing its utility in synthesizing complex molecules (Toyota et al., 1996).

  • Pharmacologically Important Intermediate Synthesis : The compound represents an important pharmacophore for diversified pharmacological activities, as shown in the synthesis of hexahydrocyclopentapyrrolone derivatives (Bahekar et al., 2017).

  • Diels-Alder Reaction Studies : Investigation into the Diels-Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate provides insights into the reactivity of similar compounds (Padwa et al., 2003).

Chemical Properties and Reaction Mechanisms

  • Continuous Photo Flow Synthesis : The compound's derivatives have been studied for continuous photo flow synthesis, offering insights into innovative synthesis methods (Yamashita et al., 2019).

  • Spectral Properties and Structure Analysis : Investigations into the vibrational spectroscopy and structure of related compounds like tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate provide insights into the molecular structure and vibrational frequencies of similar molecules (Arslan et al., 2013).

  • Radical Polymerization Studies : The initiation mechanisms for radical polymerization of methyl methacrylate with tert-butyl peroxypivalate, a related process, offer insights into the polymerization reactions that could involve similar compounds (Nakamura et al., 1996).

properties

IUPAC Name

tert-butyl (3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h4-5,10-11H,6-9H2,1-3H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRMVHVRBBRSOH-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC=CCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC=CC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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